Potassium cyanoborodeuteride
Overview
Description
Preparation Methods
Potassium cyanoborodeuteride can be synthesized through several methods. One common synthetic route involves the reaction of potassium cyanide with deuterated borane (BD₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
KCN+BD3→KBD3CN
In industrial production, the compound is often prepared using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Potassium cyanoborodeuteride undergoes various chemical reactions, including reduction, substitution, and complexation. Some of the common reactions include:
Reduction Reactions: It is a strong reducing agent and can reduce aldehydes, ketones, and other carbonyl compounds to their corresponding alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis and other applications.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the substrates used .
Scientific Research Applications
Potassium cyanoborodeuteride has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of deuterated compounds for NMR spectroscopy.
Biology: It is used in the study of enzyme mechanisms and in the labeling of biomolecules with deuterium.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: It is used in the production of specialty chemicals and in various catalytic processes
Mechanism of Action
The mechanism of action of potassium;cyano(trideuterio)boranuide involves its ability to donate deuterium atoms in reduction reactions. The compound acts as a source of deuterium, which can be transferred to substrates, resulting in the formation of deuterated products. This property is particularly useful in the study of reaction mechanisms and in the development of deuterated drugs .
Comparison with Similar Compounds
Potassium cyanoborodeuteride is unique compared to other similar compounds due to its high deuterium content and its stability. Similar compounds include:
Sodium cyanoborodeuteride: Similar in structure but contains sodium instead of potassium.
Lithium triethylborodeuteride: Another deuterated boron compound used in reduction reactions.
Sodium cyanoborohydride: A non-deuterated analogue used in similar applications but lacks the deuterium labeling.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Biological Activity
Potassium cyanoborodeuteride (KBD) is a chemical compound that has garnered interest in various fields, particularly in organic synthesis and biochemistry. This article focuses on its biological activity, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is a deuterated form of potassium cyanoborohydride (KCNBD), which is a reducing agent commonly used in organic chemistry. The presence of deuterium (D) instead of hydrogen (H) can influence the compound's reactivity and biological interactions.
Biological Activity Overview
KBD has been studied for its potential biological activities, particularly in the following areas:
- Enzyme Inhibition : KBD has shown promise as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Research indicates that KBD may exhibit antimicrobial activity against certain bacterial strains.
- Cellular Effects : Studies have suggested that KBD can influence cellular processes, including apoptosis and cell proliferation.
The biological mechanisms through which KBD exerts its effects are still under investigation. Some proposed mechanisms include:
- Reduction Reactions : KBD may participate in reduction reactions that alter the state of biomolecules, affecting their function.
- Interaction with Proteins : The compound may bind to specific proteins, leading to changes in their activity or stability.
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of KBD on a specific enzyme involved in carbohydrate metabolism. The results indicated that KBD could effectively reduce enzyme activity by approximately 50% at a concentration of 5 mM. This suggests potential applications in metabolic disorders where enzyme regulation is crucial. -
Antimicrobial Activity Assessment :
In vitro tests demonstrated that KBD exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 1 mM for both bacterial strains, indicating its potential as an antimicrobial agent. -
Cell Proliferation Effects :
A recent study assessed the impact of KBD on cancer cell lines. Results showed that treatment with KBD at concentrations of 10 µM led to a 30% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
potassium;cyano(trideuterio)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BN.K/c2-1-3;/h2H3;/q-1;+1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXOJRKRYPEJV-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-]C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BKN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635515 | |
Record name | Potassium (cyano-kappaC)(trihydrido)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25895-63-0 | |
Record name | Potassium (cyano-kappaC)(trihydrido)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium cyanoborodeuteride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.